1-苄基-N-(2-氰基苯基)-6-氧代吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

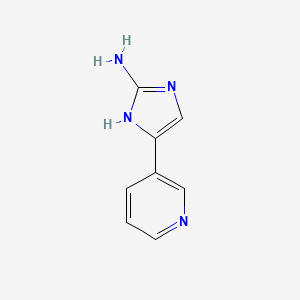

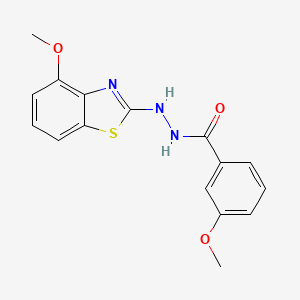

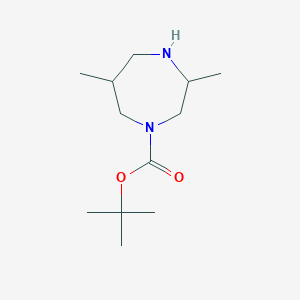

1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide is also known as Perampanel . It is a third-generation Antiepileptic Drug (AED) known with the proprietary brand name of Fycompa® (Eisai, Hatfield) in the UK and Banzel® (Eisai, Hatfield) in the USA .

Physical And Chemical Properties Analysis

Perampanel has a molecular formula of C23H15N3O and a molecular weight of 349.38 . It has a predicted boiling point of 619.1±55.0 °C and a predicted density of 1.31±0.1 g/cm3 . It is soluble in DMSO and is available in powder form .科学研究应用

杂环合成和功能化

研究探索了类似于1-苄基-N-(2-氰基苯基)-6-氧代吡啶-3-甲酰胺的杂环化合物的合成和功能化。例如,已经对杂环酸氯化物与二胺的功能化反应进行了实验和理论研究,导致形成各种杂环甲酰胺 (Yıldırım, Kandemirli, & Demir, 2005)。这些反应对于合成具有潜在生物活性和材料应用的化合物具有重要意义。

材料科学应用

与1-苄基-N-(2-氰基苯基)-6-氧代吡啶-3-甲酰胺结构相关的化合物已被用于材料科学的发展,特别是在创造新型聚酰胺和聚酰亚胺中。例如,源自相关二氨基和羧基封端的联苯化合物的刚性棒状聚酰胺和聚酰亚胺表现出优异的热氧化稳定性和先进材料应用的潜力 (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998)。

抗菌活性

一些研究集中于合成新型甲酰胺衍生物并评估其抗菌性能。这项研究对于开发新的抗生素和抗菌剂至关重要 (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019)。对这些化合物的探索有助于持续寻找针对耐药菌株的有效治疗方法。

催化和化学转化

相关化合物在催化过程和化学转化中的用途也一直是研究的主题。例如,苯甲酰胺和炔烃的氧化环加成反应是由 Rh(III) 催化的,这证明了这些化合物在促进多种化学反应中的潜力 (Hyster & Rovis, 2010)。

作用机制

Target of Action

The compound 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide primarily targets the AMPA glutamate receptors, which are found primarily on postsynaptic neurons in the brain . These receptors play a crucial role in the transmission of excitatory signals across the synapses in the central nervous system .

Mode of Action

As a selective, noncompetitive antagonist of AMPA, 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide prevents the opening of ion channels associated with these receptors . This action reduces the propagation of action potential, thereby modulating the excitatory neurotransmission .

Biochemical Pathways

The compound’s interaction with AMPA receptors affects the glutamatergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By inhibiting the AMPA receptors, the compound can modulate the activity within this pathway, potentially influencing these cognitive processes .

Pharmacokinetics

The pharmacokinetic properties of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include a high protein binding of 95% and a biological half-life of 105 hours . The compound is excreted mainly as metabolites, with 22% being excreted unchanged in urine . The volume of distribution ranges between 51-105 Litres . These properties impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide’s action primarily involve the modulation of excitatory neurotransmission. By inhibiting the AMPA receptors, the compound can reduce the propagation of action potentials, potentially leading to a decrease in the excitatory signals within the central nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For instance, the presence of other drugs, particularly those known as CYP450 3A enzyme inducers, can affect the metabolism of the compound, altering its plasma concentrations . Additionally, factors such as pH levels and temperature can impact the stability of the compound .

安全和危害

属性

IUPAC Name |

1-benzyl-N-(2-cyanophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c21-12-16-8-4-5-9-18(16)22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h1-11,14H,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXNXNKWYWLYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![1-[(4-Bromophenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole](/img/structure/B2966185.png)

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)

![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2966197.png)

![4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B2966198.png)